
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide is a chemical compound with a unique structure that has garnered interest in various scientific fields.
Méthodes De Préparation
The synthesis of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide typically involves several steps. One common synthetic route includes the reaction of 1-oxo-1,2,3,4-tetrahydroisoquinoline with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is formed. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Neuroprotective Effects
Research indicates that compounds containing tetrahydroisoquinoline structures often exhibit neuroprotective properties. N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide has been shown to modulate neurotransmitter systems and may inhibit enzymes involved in neurodegenerative processes. Preliminary studies suggest that this compound could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease due to its ability to protect neuronal cells from oxidative stress and apoptosis.
Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory effects in various studies. It appears to modulate the N-formyl peptide receptor like-1 (FPRL-1), which is implicated in inflammatory responses. By influencing this receptor, this compound may reduce the migration of leukocytes to sites of inflammation and decrease the production of pro-inflammatory cytokines .
Analgesic Activity
In addition to its neuroprotective and anti-inflammatory effects, this compound exhibits analgesic properties. Studies have shown that it can alleviate pain by interacting with pain pathways and modulating pain perception at the central nervous system level. This makes it a potential candidate for developing new analgesic medications that are less prone to addiction compared to traditional opioids.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several key steps including the formation of the tetrahydroisoquinoline core followed by the introduction of the diphenylacetamide moiety. The exact mechanisms through which this compound exerts its effects are still under investigation but are believed to involve modulation of receptor activity and inhibition of specific enzymes associated with inflammation and pain pathways .
Case Study 1: Neuroprotection
A study published in a peer-reviewed journal evaluated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups treated with oxidative agents alone.
Case Study 2: Anti-inflammatory Effects
In vivo models of arthritis demonstrated that administration of this compound led to a marked decrease in inflammatory markers such as prostaglandin E2 and tumor necrosis factor-alpha (TNF-α). These findings support its potential use as an anti-inflammatory agent in chronic inflammatory diseases .
Mécanisme D'action
The mechanism of action of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide can be compared with similar compounds such as:
- N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide
- N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide
- N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Activité Biologique
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities. Its structure can be represented as follows:
This structure allows it to interact with various biological targets, including receptors and enzymes.
1. Anti-inflammatory Properties
This compound has been identified as a modulator of the N-formyl peptide receptor like-1 (FPRL-1). This receptor is crucial in mediating inflammatory responses by regulating leukocyte trafficking. Compounds that target FPRL-1 can potentially alleviate conditions associated with chronic inflammation .
2. Neuroprotective Effects
Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit neuroprotective properties. For instance, certain analogs have shown the ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, thereby enhancing cognitive function .
3. Antiviral Activity
Novel derivatives of tetrahydroisoquinoline have demonstrated antiviral activity against strains of human coronaviruses (HCoV-229E and HCoV-OC43). Initial studies suggest that these compounds may inhibit viral replication, offering a potential therapeutic avenue for treating viral infections .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- FPRL-1 Modulation: By binding to FPRL-1, the compound influences inflammatory pathways and cellular responses involved in immune regulation .
- AChE Inhibition: The structural features of the compound allow it to bind effectively to the active site of AChE, thereby preventing the breakdown of acetylcholine and promoting enhanced synaptic transmission .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models with induced inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. These findings support its potential use in treating inflammatory disorders.
Case Study 2: Neuroprotection in Alzheimer’s Disease Models
In vitro studies using neuronal cell lines exposed to amyloid-beta showed that the compound reduced cell death and oxidative stress markers. This suggests a protective effect against neurodegeneration associated with Alzheimer’s disease.
Comparative Analysis of Biological Activities
Propriétés
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-22-20-15-19(12-11-16(20)13-14-24-22)25-23(27)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,21H,13-14H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAGYLMYRUUNFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.